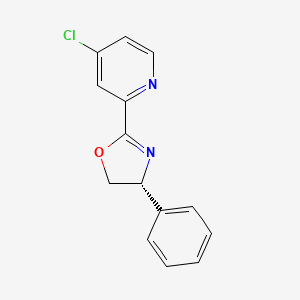![molecular formula C8H12N2 B12871210 Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)
Octahydrocyclopenta[c]pyrrole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrocyclopenta[c]pyrrole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H12N2. This compound contains a five-membered ring with two nitrogen atoms and three carbon atoms, making it an important building block in organic synthesis .
Vorbereitungsmethoden
The preparation of octahydrocyclopenta[c]pyrrole-5-carbonitrile involves several synthetic routes. One method includes the use of octahydrocyclopenta[c]pyrrole protected by N as a raw material. The reaction is carried out in solvents like tetrahydrofuran, methyl tert-butyl ether, or dioxane. A chiral organic ligand is added to react with lithium alkylide at temperatures ranging from -50°C to -78°C. The reaction product is then treated with carbon dioxide or ethyl chloroformate to obtain the desired compound . This method is known for its short synthetic route and high yield, making it suitable for mass production .
Analyse Chemischer Reaktionen
Octahydrocyclopenta[c]pyrrole-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Octahydrocyclopenta[c]pyrrole-5-carbonitrile has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceutical intermediates and potential therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in materials science, where it is used to create novel materials with specific properties.
Wirkmechanismus
The mechanism of action of octahydrocyclopenta[c]pyrrole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Octahydrocyclopenta[c]pyrrole-5-carbonitrile can be compared with other similar compounds such as octahydrocyclopenta[c]pyrrole, 2-nitroso-octahydrocyclopenta[c]pyrrole, and 4-oxohexahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester . These compounds share a similar core structure but differ in their functional groups and properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and materials science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and innovation.
Eigenschaften
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-3-6-1-7-4-10-5-8(7)2-6/h6-8,10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWXWDCZTIOVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)


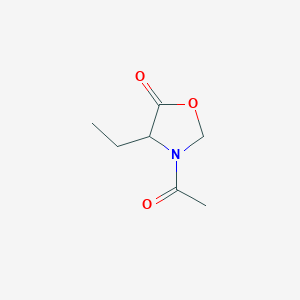
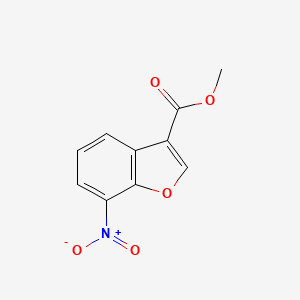

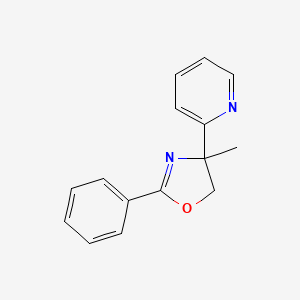

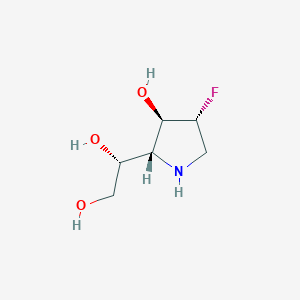
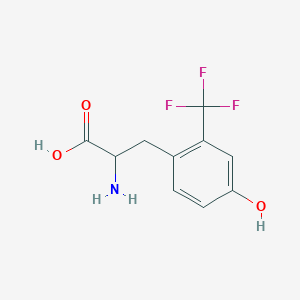
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
